molecular formula C9H13ClOSi B2612812 4-chloro-2-(trimethylsilyl)phenol CAS No. 1242069-48-2

4-chloro-2-(trimethylsilyl)phenol

Cat. No.: B2612812
CAS No.: 1242069-48-2
M. Wt: 200.74
InChI Key: ZSBBFSOHVUNQSA-UHFFFAOYSA-N
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Description

4-chloro-2-(trimethylsilyl)phenol is an organic compound with the molecular formula C9H13ClOSi. It is characterized by the presence of a chloro group at the 4-position and a trimethylsilyl group at the 2-position on a phenol ring. This compound is notable for its applications in organic synthesis and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(trimethylsilyl)phenol typically involves the introduction of the trimethylsilyl group to a chlorophenol precursor. One common method is the reaction of 4-chlorophenol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(trimethylsilyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The chloro group can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chloro group in the presence of a catalyst or under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenol group.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can reduce the chloro group.

Major Products

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: Products include the corresponding hydrocarbon derivatives.

Scientific Research Applications

4-chloro-2-(trimethylsilyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving phenolic compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-(trimethylsilyl)phenol involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the phenol site. The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. The phenol group can undergo oxidation or reduction, leading to a variety of products with different chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenol: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.

    2-(trimethylsilyl)phenol:

    4-bromo-2-(trimethylsilyl)phenol: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.

Uniqueness

4-chloro-2-(trimethylsilyl)phenol is unique due to the presence of both the chloro and trimethylsilyl groups, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

4-chloro-2-trimethylsilylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClOSi/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBBFSOHVUNQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242069-48-2
Record name 4-chloro-2-(trimethylsilyl)phenol
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